molecular formula C21H26N8 B2963047 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 2415510-68-6

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No.: B2963047
CAS No.: 2415510-68-6
M. Wt: 390.495
InChI Key: ZBBALXRDJPLGRI-UHFFFAOYSA-N
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Description

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a complex organic compound that features a combination of pyrimidine, piperazine, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, piperazines, and pyrazoles. The synthetic route may involve:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through condensation reactions involving appropriate aldehydes and amines.

    Substitution Reactions:

    Coupling Reactions: The final assembly of the compound involves coupling reactions between the pyrimidine core and the piperazine and pyrazole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the pyrimidine, piperazine, or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related molecules and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8/c1-14-12-15(2)29(26-14)20-13-19(23-16(3)24-20)28-10-8-27(9-11-28)18-6-7-22-21(25-18)17-4-5-17/h6-7,12-13,17H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBALXRDJPLGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC(=NC=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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